(Pyridine-d4)-HPB

Description

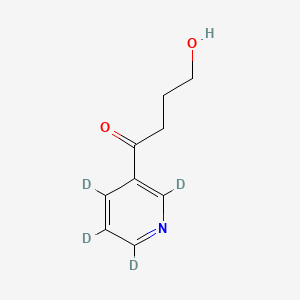

(Pyridine-d4)-HPB: is a deuterated derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). The deuterated version, this compound, is used in various scientific applications due to its unique properties, including its stability and ability to act as a ligand in coordination chemistry .

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

169.21 g/mol |

IUPAC Name |

4-hydroxy-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one |

InChI |

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i1D,3D,5D,7D |

InChI Key |

KTXUGZHJVRHQGP-DNZPNURCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCO)[2H] |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reactions: Pyridine can be synthesized through the condensation of carbonyl compounds or cycloaddition reactions.

Substitution Reactions: Pyridine derivatives can be obtained by substituting halogens with a hydrazino group or by reducing the corresponding diazonium salts.

Industrial Production Methods: Pyridine is industrially produced from ammonia and acetylene. This method is preferred due to its cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Pyridine can be oxidized to form pyridine N-oxides by treatment with peracids.

Reduction: Reduction of pyridine derivatives can lead to the formation of dihydropyridines.

Substitution: Pyridine undergoes nucleophilic substitution reactions, forming pyridinium salts when reacted with alkylating agents.

Common Reagents and Conditions:

Oxidation: Peracids are commonly used for the oxidation of pyridine to pyridine N-oxides.

Reduction: Dihydropyridines are formed through the reduction of pyridine derivatives.

Substitution: Alkylating agents are used to form pyridinium salts from pyridine.

Major Products:

Pyridine N-oxides: Formed from the oxidation of pyridine.

Dihydropyridines: Formed from the reduction of pyridine derivatives.

Pyridinium Salts: Formed from the substitution reactions of pyridine.

Scientific Research Applications

Chemistry:

- Pyridine derivatives are used as ligands in coordination chemistry, forming complexes with transition metals .

Biology:

- Pyridine-based compounds are found in numerous bioactive molecules, including vitamins and alkaloids .

Medicine:

- Pyridine derivatives exhibit various pharmacological properties, such as antibacterial, antiviral, and anticancer activities .

Industry:

Mechanism of Action

Molecular Targets and Pathways:

- Pyridine derivatives act as ligands, forming complexes with transition metals. These complexes can influence various biochemical pathways by interacting with enzymes and other proteins .

- Pyridine N-oxides can increase the electron density in various positions of the ring, affecting the reactivity of the compound .

Comparison with Similar Compounds

Pyrimidine: Another nitrogen-containing heterocycle, structurally similar to pyridine but with two nitrogen atoms in the ring.

Quinoline: A fused ring compound containing a benzene ring fused to a pyridine ring.

Piperidine: A saturated six-membered ring containing one nitrogen atom, structurally similar to pyridine but without aromaticity.

Uniqueness:

Biological Activity

Introduction

(Pyridine-d4)-HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) is a deuterated derivative of HPB, which is a significant metabolite of nicotine and a product of tobacco smoke. This compound has garnered attention due to its potential biological activities, particularly in relation to cytochrome P450 (CYP) enzyme interactions and its role in the formation of DNA adducts, which are critical in understanding tobacco-related carcinogenesis.

CYP Enzyme Interaction

Research has shown that this compound is primarily produced through the metabolism of nicotine by CYP2A13. The metabolic pathway includes several key steps:

- Substrate : Nicotine is metabolized to NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).

- CYP Enzyme : CYP2A13 catalyzes the conversion of NNK to various metabolites, including this compound.

- Kinetic Parameters : Studies have reported Michaelis-Menten kinetics for the formation of this compound, with values around 9.3 μM and values of 10.7 pmol min pmol CYP2A13, indicating a significant production rate compared to other metabolites such as OPB and OPBA .

Table 1: Kinetic Parameters for CYP2A13-Catalyzed Reactions

| Metabolite | (μM) | (pmol min pmol) |

|---|---|---|

| OPB | 3.5 | 6.3 |

| HPB | 9.3 | 10.7 |

| OPBA | 4.1 | 1.3 |

DNA Adduct Formation

This compound has been implicated in the formation of DNA adducts, which are critical in understanding its potential carcinogenic effects. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated that this compound can release DNA adducts in human oral cells, suggesting a mechanism by which tobacco constituents may exert their carcinogenic effects .

Case Studies

In a study involving smokers who consumed cigarettes containing deuterated nicotine, urinary metabolites were analyzed to assess the formation of this compound. The results indicated an average concentration of 130 fmol/mL in urine samples, highlighting its presence as a significant metabolite following tobacco exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.